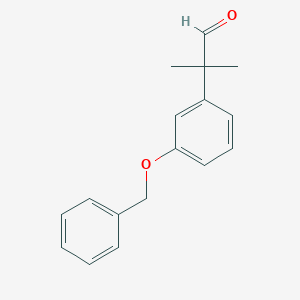

2-(3-(Benzyloxy)phenyl)-2-methylpropanal

Übersicht

Beschreibung

2-(3-(Benzyloxy)phenyl)-2-methylpropanal is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 2-methylpropanal moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-2-methylpropanal typically involves the following steps:

Formation of Benzyloxybenzene: This can be achieved by reacting benzyl chloride with phenol in the presence of a base such as sodium hydroxide.

Friedel-Crafts Alkylation: The benzyloxybenzene is then subjected to Friedel-Crafts alkylation using isobutyraldehyde in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Analyse Chemischer Reaktionen

Reduction Reactions

The aldehyde group undergoes reduction to form the corresponding alcohol. Two primary methods are observed:

The palladium-catalyzed hydrogenation method, adapted from analogous protocols, offers scalability and recyclability of the catalyst .

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy group participates in hydrogenolysis or acid-mediated cleavage:

| Reagent/Conditions | Product | Application |

|---|---|---|

| H₂, Pd/BaSO₄ in o-xylene | 2-(3-Hydroxyphenyl)-2-methylpropanal | Deprotection for phenolic derivatives |

| HBr (48%) in acetic acid, reflux | 3-(2-Methylpropanal)phenol | Synthesis of hydroxylated analogs |

This reaction is critical for generating intermediates in pharmaceutical synthesis .

Addition Reactions with Nitrogen Nucleophiles

The aldehyde reacts with hydrazines to form hydrazones, a key step in constructing nitrogen-containing heterocycles:

Example Reaction:

this compound + Formylhydrazine → (S)-N'-(2-Benzyloxypropylene)formylhydrazine

Conditions:

Grignard Additions

The aldehyde’s carbonyl group reacts with Grignard reagents to form secondary alcohols, though steric hindrance may limit reactivity:

| Grignard Reagent | Product | Steric Influence |

|---|---|---|

| CH₃MgBr | 2-(3-(Benzyloxy)phenyl)-2-methylpentan-3-ol | Moderate due to methyl groups |

This reaction expands access to branched alcohols for material science applications .

Comparative Reaction Table

| Reaction Type | Key Reagent | Product | Functional Group Modified |

|---|---|---|---|

| Reduction | NaBH₄ | Alcohol | Aldehyde → Alcohol |

| Hydrogenolysis | H₂/Pd-BaSO₄ | Phenolic aldehyde | Benzyloxy → Hydroxy |

| Hydrazone Formation | Formylhydrazine | Hydrazone derivative | Aldehyde → Hydrazone |

Reaction Environment Considerations

-

Solvent Effects: Polar aprotic solvents (e.g., o-xylene) enhance hydrogenation efficiency .

-

pH Dependence: Alkaline conditions favor hydrazone stability, while acidic media accelerate benzyloxy cleavage.

This compound’s versatility in reduction, substitution, and addition reactions positions it as a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric transformations and biological interactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis:

The compound is utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with specific functionalities.

2. Medicine:

- Pharmacological Investigations:

Research indicates potential anti-inflammatory and anticancer activities. Compounds with similar structures have shown promise in targeting various enzymes and receptors involved in disease pathways.

3. Industry:

- Production of Specialty Chemicals:

Used in creating specialty chemicals and materials that require specific structural characteristics for enhanced performance.

Table of Findings

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Cell Study | Reduced viability in cancer cell lines | |

| Protein Binding Assay | Identified interaction with cell cycle proteins | |

| In Vivo Animal Study | Decreased tumor size and increased apoptosis |

In Vitro Studies:

In vitro studies using human cancer cell lines demonstrated that treatment with 2-(3-(benzyloxy)phenyl)-2-methylpropanal significantly reduced cell viability in a dose-dependent manner, inducing morphological changes consistent with apoptosis.

Protein Interaction Studies:

Binding assays revealed that the compound interacts with key proteins involved in cell cycle regulation, suggesting a potential mechanism for its antitumor effects. Mass spectrometry analysis identified specific protein targets modified by the compound.

In Vivo Studies:

Murine models of cancer treated with this compound showed reduced tumor sizes compared to control groups, with histological examinations indicating increased apoptosis within tumor tissues.

Wirkmechanismus

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-(Benzyloxy)phenyl)-2-methylpropanal: Similar structure but with the benzyloxy group in the para position.

2-(3-(Methoxy)phenyl)-2-methylpropanal: Similar structure but with a methoxy group instead of a benzyloxy group.

2-(3-(Benzyloxy)phenyl)ethanal: Similar structure but with an ethanal moiety instead of a 2-methylpropanal moiety.

Uniqueness

2-(3-(Benzyloxy)phenyl)-2-methylpropanal is unique due to the specific positioning of the benzyloxy group and the 2-methylpropanal moiety, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to its analogs.

Biologische Aktivität

2-(3-(Benzyloxy)phenyl)-2-methylpropanal is an organic compound with a molecular formula of C16H18O2. Its structure features a benzyloxy group attached to a phenyl ring and an aldehyde functional group, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18O2

- Key Functional Groups : Aldehyde, benzyloxy

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antioxidant Activity : The benzyloxy group may enhance the compound's ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB, suggesting potential applications in inflammatory diseases .

- Antimicrobial Properties : Some studies suggest that derivatives of this compound could exhibit antimicrobial activity against various pathogens .

The biological effects of this compound are likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The aldehyde functional group can participate in redox reactions, neutralizing ROS and protecting cells from oxidative damage.

-

Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit pathways involved in inflammation, such as:

- NF-κB signaling

- Mitogen-activated protein kinase (MAPK) pathways

- Interaction with Biological Targets : The aromatic rings in the structure may facilitate interactions with various biological molecules, making it a candidate for further medicinal chemistry studies.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2-Benzyloxyethanal | Antioxidant properties | |

| 3-Benzyloxyphenylacetaldehyde | Inhibition of inflammatory cytokines | |

| 4-Benzyloxyphenylbutanal | Antimicrobial activity |

Case Study: Antioxidant Activity

A study conducted on benzyloxy-substituted compounds demonstrated significant free radical scavenging activity. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage-related diseases.

Case Study: Anti-inflammatory Effects

Research on structurally similar oxime derivatives has shown that they can inhibit leukotriene-mediated vascular smooth muscle cell migration and reduce pro-inflammatory cytokine production. These findings highlight the potential for this compound in treating inflammatory conditions .

Eigenschaften

IUPAC Name |

2-methyl-2-(3-phenylmethoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLCKKPJQXZUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600640 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-09-1 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.